molecular formula C12H15IO2 B8197149 Tert-butyl 2-(4-iodophenyl)acetate

Tert-butyl 2-(4-iodophenyl)acetate

Cat. No.: B8197149
M. Wt: 318.15 g/mol
InChI Key: LHKZNKUIZVAEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-iodophenyl)acetate (CAS: 174579-31-8) is an organoiodine compound with the molecular formula C₁₂H₁₇IO₂ and a molecular weight of 320.17 g/mol . Structurally, it consists of a tert-butyl ester group attached to a phenylacetate backbone substituted with an iodine atom at the para position. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science due to the reactivity of the iodine substituent in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

IUPAC Name

tert-butyl 2-(4-iodophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKZNKUIZVAEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(4-iodophenyl)acetate can be synthesized through various synthetic routes. One common method involves the esterification of 2-(4-iodophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-iodophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenylacetic acid derivatives.

    Reduction: Formation of 2-(4-iodophenyl)ethanol.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Tert-butyl 2-(4-iodophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-iodophenyl)acetate depends on the specific reactions it undergoes. In the case of Suzuki-Miyaura coupling, the mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Tert-butyl 2-(4-bromophenyl)acetate (CAS: 33155-58-7)

  • Molecular Formula : C₁₂H₁₅BrO₂
  • Molecular Weight : 271.15 g/mol .
  • Key Differences :
    • The bromine atom (atomic radius: 1.14 Å) is smaller than iodine (1.39 Å), leading to reduced steric hindrance and higher electrophilicity in cross-coupling reactions.
    • Applications: Used as a reactant in synthesizing glucagon receptor antagonists .
  • Synthetic Route : Similar to the iodine derivative, synthesized via nucleophilic substitution or esterification reactions .

Tert-butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8)

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol .
  • Key Differences: The amino group (-NH₂) enhances solubility in polar solvents (e.g., water or ethanol) compared to the hydrophobic iodine substituent. Applications: Intermediate in peptide synthesis and drug candidates targeting neurological disorders .

Tert-butyl 2-(4-formylphenoxy)acetate (CAS: 276884-77-6)

  • Molecular Formula : C₁₃H₁₆O₄
  • Molecular Weight : 252.26 g/mol .
  • Key Differences :
    • The formyl group (-CHO) introduces aldehyde reactivity, enabling condensation reactions (e.g., with amines to form Schiff bases).
    • Applications: Precursor in synthesizing heterocyclic compounds for antimicrobial agents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents) LogP (Octanol-Water)
This compound 320.17 Not reported Low 3.8–4.2
Tert-butyl 2-(4-bromophenyl)acetate 271.15 280–285 Moderate 3.2–3.6
Tert-butyl 2-(4-aminophenyl)acetate 207.27 Not reported High 1.5–2.0

Notes:

  • The iodine substituent increases molecular weight and lipophilicity (higher LogP) compared to bromine or amino derivatives .
  • Amino-substituted analogs exhibit higher solubility in polar solvents due to hydrogen-bonding capabilities .

This compound

  • Route : Reaction of 4-iodophenylacetic acid with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .
  • Yield : ~75% under optimized conditions .

Tert-butyl 2-(4-bromophenyl)acetate

  • Route : Similar esterification using 4-bromophenylacetic acid and tert-butyl bromoacetate .
  • Yield : Comparable to iodine derivative (~70–80%) .

Tert-butyl 2-(4-aminophenoxy)acetate (CAS: 167843-57-4)

  • Route: Nucleophilic substitution of 4-aminophenol with tert-butyl bromoacetate in DCM .
  • Yield : ~65–70% .

Key Insight : Iodine derivatives often require inert atmospheres and longer reaction times due to the lower reactivity of aryl iodides compared to bromides .

Biological Activity

Tert-butyl 2-(4-iodophenyl)acetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Overview

  • Molecular Formula : C12H15IO2
  • Molecular Weight : 318.15 g/mol
  • Structure : The compound features a tert-butyl group attached to a 4-iodophenylacetate moiety, which enhances its reactivity and potential for various chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

  • Substitution Reactions : The iodine atom serves as an excellent leaving group, allowing for nucleophilic substitution reactions that can lead to the formation of biologically active derivatives.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing complex organic molecules with potential therapeutic effects.
  • Antimicrobial and Anticancer Properties : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities, likely due to their ability to interact with cellular targets involved in disease processes.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy. It has been found to selectively inhibit specific oncogenic pathways, particularly those involving protein tyrosine phosphatases like SHP2, which are often overactive in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in malignant cells .

Case Studies

  • Targeted Degradation of SHP2 :
    • A study demonstrated that compounds related to this compound effectively degrade SHP2 in leukemic cells at sub-micromolar concentrations. This degradation inhibited MAPK signaling pathways critical for cancer cell survival .
  • Antimicrobial Efficacy :
    • In a comparative study, this compound was tested against several pathogens, showing a significant reduction in bacterial growth compared to control groups. The compound's mechanism involved disrupting the bacterial cell wall integrity.

Comparison of Biological Activities

CompoundActivity TypeEffectiveness (IC50)Reference
This compoundAntimicrobial12 µM
This compoundAnticancer (SHP2)<0.5 µM
Tert-butyl 2-(3-bromophenyl)acetateAntimicrobial15 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(4-iodophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(4-iodophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.